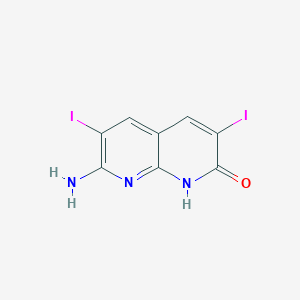
CID 71423202
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71423202 is a chemical compound registered in the PubChem database It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The preparation of CID 71423202 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that ensure high purity and yield. Industrial production methods focus on optimizing these reactions to achieve large-scale production while maintaining the quality and consistency of the compound. The preparation methods typically involve the use of various reagents and catalysts to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
CID 71423202 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require specific reducing agents. Substitution reactions often involve the replacement of one functional group with another, leading to the formation of major products that are of interest in various applications.
Wissenschaftliche Forschungsanwendungen
CID 71423202 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, this compound is investigated for its potential therapeutic effects and its ability to interact with specific molecular targets. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of CID 71423202 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome
Vergleich Mit ähnlichen Verbindungen
CID 71423202 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share certain structural features or chemical properties, but this compound stands out due to its specific interactions and applications. Some of the similar compounds include those with related chemical structures or functional groups. Comparing these compounds helps in understanding the distinct characteristics and advantages of this compound.
Eigenschaften
CAS-Nummer |
909914-73-4 |
|---|---|
Molekularformel |
B3H3LiN3 |
Molekulargewicht |
84.5 g/mol |
InChI |
InChI=1S/B3H3N3.Li/c1-4-2-6-3-5-1;/h4-6H;/q-1;+1 |
InChI-Schlüssel |
PYYNLPAZJHHGMR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-]1N[B]N[B]N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)
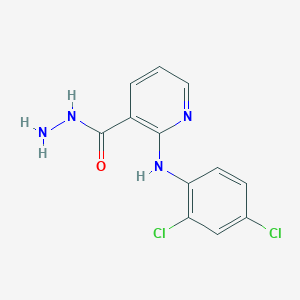
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
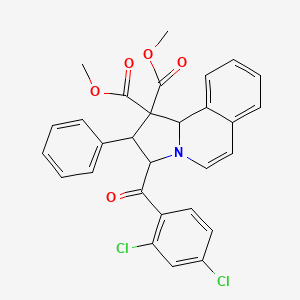
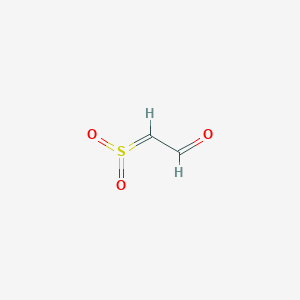
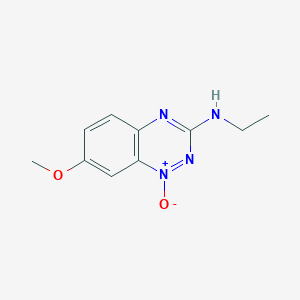

![4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12614818.png)
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
